molecular formula C7H6O3 B12056310 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 287399-28-4

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12056310
CAS No.: 287399-28-4
M. Wt: 145.070 g/mol
InChI Key: FJKROLUGYXJWQN-BNUYUSEDSA-N
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Description

    is a compound with the following chemical formula:

    4-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: C7H7O3\text{C}_7\text{H}_7\text{O}_3C7​H7​O3​

    .
  • It contains a cyclohexene ring with a carboxylic acid group and a hydroxyl group attached. The presence of ^13C isotopes at specific positions in the cyclohexene ring makes it a labeled compound.
  • This compound is used in various scientific applications due to its unique isotopic labeling.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing ^13C isotopes into the cyclohexene ring. One common method is to start with commercially available ^13C-labeled precursors and perform chemical transformations.

      Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, one approach involves the Diels-Alder reaction between a ^13C-labeled diene and a dienophile.

      Industrial Production: While not widely produced industrially, researchers synthesize it in laboratories for specialized applications.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions typical of carboxylic acids, including oxidation, esterification, and decarboxylation.

      Common Reagents and Conditions: Reagents like strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) are used.

      Major Products: Hydroxylation at the cyclohexene ring and esterification with alcohols are common reactions.

  • Scientific Research Applications

      Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy.

      Biology: Tracing metabolic pathways and studying enzyme kinetics.

      Medicine: Investigating drug metabolism and pharmacokinetics.

      Industry: Quality control in pharmaceuticals and environmental monitoring.

  • Mechanism of Action

    • The compound itself does not exert specific effects; its value lies in its isotopic labeling.
    • Researchers use it to track metabolic pathways, study protein-ligand interactions, and understand drug metabolism.
  • Comparison with Similar Compounds

      Similar Compounds: Other labeled carboxylic acids, such as ^13C-labeled benzoic acid or other isotopically labeled derivatives.

      Uniqueness: The specific position of ^13C isotopes in the cyclohexene ring distinguishes it from other labeled compounds.

    Properties

    CAS No.

    287399-28-4

    Molecular Formula

    C7H6O3

    Molecular Weight

    145.070 g/mol

    IUPAC Name

    4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

    InChI

    InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

    InChI Key

    FJKROLUGYXJWQN-BNUYUSEDSA-N

    Isomeric SMILES

    [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)O

    Canonical SMILES

    C1=CC(=CC=C1C(=O)O)O

    Origin of Product

    United States

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